N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide
Description
The compound N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide features a 1,5-disubstituted tetrazole core linked to a 4-chlorophenyl group and a 3-fluorobenzenesulfonamide moiety. Tetrazoles are known for their metabolic stability and role as bioisosteres for carboxylic acids, enhancing pharmacokinetic properties in drug design . This compound’s structural uniqueness lies in the combination of halogenated aryl groups (4-chlorophenyl and 3-fluorophenyl), which may influence electronic properties and steric interactions.
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFN5O2S/c15-10-4-6-12(7-5-10)21-14(18-19-20-21)9-17-24(22,23)13-3-1-2-11(16)8-13/h1-8,17H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMMNNQPNHGQNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on the Tetrazole Core
The tetrazole ring in the target compound is substituted at the 1-position with a 4-chlorophenyl group and at the 5-position with a methyl-sulfonamide linker. Key analogs include:
- Sulfonamide vs. Ester/Carboxylic Acid: Sulfonamides, as in the target compound, offer stronger hydrogen-bonding capacity than esters (e.g., , Compound 8) or carboxylic acids (e.g., losartan), which may improve receptor binding .
Pharmacological and Physicochemical Properties
Bioisosteric Relevance
- The tetrazole ring in the target compound mimics carboxylic acid groups in angiotensin II receptor blockers (e.g., losartan, valsartan), enhancing metabolic resistance while maintaining bioactivity .
- Unlike losartan’s imidazole-hydroxymethyl group, the target’s sulfonamide may alter selectivity for non-AT1 receptors due to distinct hydrogen-bonding patterns.
Molecular Weight and Solubility
- Halogenated aryl groups (4-Cl, 3-F) may reduce aqueous solubility compared to methoxy or non-halogenated analogs (e.g., , b) but enhance lipophilicity for membrane penetration .
Key Research Findings and Data
Comparative Physicochemical Data
Structural Insights from Computational Analysis
- Noncovalent Interactions: The 3-fluorobenzenesulfonamide group may engage in halogen bonding (C-F···X) and π-stacking with aromatic residues, as suggested by methods in .
- Electron Localization : The tetrazole ring’s electron density, analyzed via ELF (), likely contributes to its bioisosteric behavior by mimicking carboxylate charge distribution .
Q & A
Q. What are the established synthetic routes for N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide, and how can purity be optimized?
Synthesis typically involves three key steps:
Tetrazole ring formation : Cyclization of an azide (e.g., sodium azide) with a nitrile precursor under acidic conditions, or via reaction of 4-chlorophenylhydrazine with sodium azide .
Fluorophenyl group attachment : Nucleophilic aromatic substitution (SNAr) to introduce the 4-chlorophenyl group to the tetrazole intermediate.
Sulfonamide coupling : Reaction of the tetrazole-methyl intermediate with 3-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .
Purity optimization : Use HPLC with a C18 column (acetonitrile/water gradient) to monitor intermediates. Recrystallization from ethanol/water (1:3) improves final compound purity. Confirm purity via ¹H/¹³C NMR and HRMS .
Q. Which analytical techniques are critical for structural elucidation of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., fluorophenyl chemical shifts at δ 7.2–7.8 ppm; tetrazole protons at δ 8.1–8.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C₁₄H₁₁ClFN₅O₂S: 376.0423) .
- X-ray crystallography : Resolves spatial arrangement, such as dihedral angles between the tetrazole and sulfonamide groups, critical for SAR studies .
Q. How can preliminary biological activity screening be designed for this compound?
- Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains. Compare MIC values to standard drugs like ciprofloxacin .
- Receptor binding : Radioligand displacement assays (e.g., cannabinoid or mGluR5 receptors) to assess competitive binding, with IC₅₀ calculations .
- Cytotoxicity : MTT assay in HEK293 or HepG2 cells to evaluate selectivity (IC₅₀ > 50 µM suggests low toxicity) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide optimization of this compound?
- Tetrazole modifications : Replace the 4-chlorophenyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance metabolic stability. Monitor effects via logP measurements and CYP450 inhibition assays .
- Sulfonamide substitution : Introduce alkyl groups (e.g., methyl, isopropyl) to the sulfonamide nitrogen to improve solubility. Assess via shake-flask solubility tests .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with Thr178 in mGluR5) .
Q. What strategies resolve contradictions in biological activity data across assays?
- Orthogonal assays : If a compound shows in vitro antimicrobial activity but fails in in vivo models, evaluate plasma protein binding (equilibrium dialysis) or metabolic stability (microsomal assays) .
- Cell-line specificity : For inconsistent cytotoxicity, test across multiple lines (e.g., MCF-7 vs. A549) and validate via RNA-seq to identify differential receptor expression .
- Dose-response validation : Repeat assays with stricter controls (e.g., vehicle-only and reference inhibitors) to rule out false positives .
Q. How can synthetic yields be improved without compromising purity?
- Catalyst optimization : Replace traditional bases (e.g., triethylamine) with DMAP (4-dimethylaminopyridine) to accelerate sulfonamide coupling (yield increase from 65% to >85%) .
- Microwave-assisted synthesis : Reduce reaction time for tetrazole cyclization (30 min vs. 12 hours) while maintaining >90% purity .
- Purification : Use flash chromatography (hexane/ethyl acetate gradient) instead of recrystallization for intermediates prone to polymorphism .
Q. What computational methods predict the compound’s mechanism of action?
- Molecular dynamics simulations : Simulate binding to targets like COX-2 or Sigma-1 receptors (GROMACS software) to assess stability of ligand-receptor complexes .
- QSAR modeling : Train models using descriptors like polar surface area and H-bond donors to predict bioavailability (e.g., SwissADME) .
- Docking studies : Identify potential off-target interactions (e.g., CYP3A4 inhibition) using Glide Schrödinger Suite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
